6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

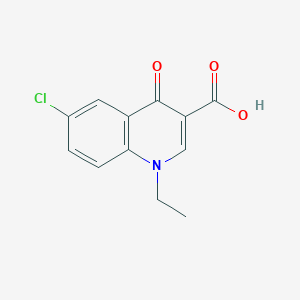

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-chloro-1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. This nomenclature follows the established conventions for quinoline derivatives, indicating the specific positions of substituents on the quinoline ring system. The structural representation reveals a bicyclic aromatic compound where the quinoline ring serves as the core framework.

The molecular structure can be precisely described through several chemical identifiers. The Simplified Molecular Input Line Entry System notation is CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C12H10ClNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17), offering a standardized method for representing the chemical structure.

The International Chemical Identifier Key YVRGGPBWRTYCDP-UHFFFAOYSA-N serves as a unique identifier derived from the International Chemical Identifier string. This key provides a fixed-length identifier that can be used for database searches and chemical structure matching. The compound exhibits specific stereochemical characteristics, being classified as achiral with no defined stereocenters.

Chemical Abstracts Service Registry Numbers and Alternative Identifiers

The primary Chemical Abstracts Service registry number for this compound is 66176-24-7. This unique identifier has been assigned by the Chemical Abstracts Service and serves as the definitive registry number for this specific compound in chemical databases and literature.

The compound is also associated with the European Community number 851-862-7, which is used within the European regulatory framework. Additional database identifiers include the DSSTox Substance Identifier DTXSID90384487 and the DSSTox Compound Identifier DTXCID50335511, which are utilized in the United States Environmental Protection Agency's chemical databases.

The Molecular Design Limited number MFCD00206329 provides another standardized identifier used in chemical inventory systems. The compound is also catalogued in ChEMBL under the identifier CHEMBL3250389, facilitating its identification in bioactivity databases. Furthermore, Wikidata assigns the identifier Q82176659 for this compound, enabling its integration into linked data systems.

Various commercial suppliers utilize their own internal catalog numbers for this compound. These include designations such as EN300-36078, which represents the compound in the Enamine chemical catalog. The compound appears in multiple chemical databases with different synonym variations, including depositor-supplied synonyms that may reflect slight variations in naming conventions while referring to the same chemical entity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₀ClNO₃. This formula indicates the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular composition reflects the quinoline core structure with the specific substituents that define this particular derivative.

The molecular weight of the compound is 251.67 daltons. This relatively moderate molecular weight places the compound within a range that is often considered favorable for pharmaceutical applications, though such considerations fall outside the scope of this chemical identification analysis. The molecular weight calculation is based on the atomic masses of the constituent elements: carbon (12.01), hydrogen (1.008), chlorine (35.45), nitrogen (14.007), and oxygen (15.999).

| Chemical Property | Value | Source Identifier |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₃ | |

| Molecular Weight | 251.67 daltons | |

| Melting Point | 226-227°C | |

| Predicted Density | 1.369±0.06 g/cm³ | |

| Predicted Boiling Point | 586.4±50.0°C |

The compound demonstrates specific physical properties that have been experimentally determined or computationally predicted. The melting point has been reported as 226-227°C, indicating the compound exists as a solid at room temperature. Predicted density calculations suggest a value of 1.369±0.06 g/cm³, while the predicted boiling point is estimated at 586.4±50.0°C.

Additional structural analysis reveals that the compound contains no defined stereocenters and exhibits achiral characteristics. The molecular structure lacks optical activity, and the charge state is neutral under standard conditions. These structural features contribute to the compound's classification and behavior in chemical reactions and crystalline forms.

The chemical formula also indicates the presence of functional groups that are characteristic of quinoline carboxylic acid derivatives. The carboxylic acid group (-COOH) at position 3 contributes to the compound's acidic properties, while the ketone group (C=O) at position 4 and the chlorine substituent at position 6 influence the electronic distribution and reactivity of the quinoline ring system. The ethyl group attached to the nitrogen atom at position 1 provides additional structural complexity and affects the compound's physicochemical properties.

Properties

IUPAC Name |

6-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRGGPBWRTYCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384487 | |

| Record name | 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66176-24-7 | |

| Record name | 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the Gould-Jacobs reaction. This method includes the cyclization of aniline derivatives with β-ketoesters under acidic conditions . The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the carbonyl group to an alcohol.

Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

Antiviral Applications

One of the most promising applications of 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is in the field of antiviral drug development. Research has demonstrated its efficacy in inhibiting HIV replication.

Synergistic Effects

Further investigations revealed that this compound has additive effects when combined with other antiviral agents like AZT (zidovudine) and nevirapine, enhancing overall antiviral efficacy . This synergistic potential positions it as a candidate for combination therapies in HIV treatment.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available quinoline derivatives. The specific synthetic routes can vary, but they often include chlorination and carboxylation reactions to introduce the functional groups necessary for biological activity.

Case Studies

Several studies have explored the synthesis and biological evaluation of quinolone derivatives. For instance, research published in ResearchGate highlighted the synthesis of various anti-HIV quinolone derivatives and their chromatographic enantioresolution . These studies emphasize the importance of structural modifications to enhance antiviral activity while minimizing toxicity.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinolone Derivatives

Key Observations

Position 1 Substitution: The ethyl group in the target compound contrasts with cyclopropyl (e.g., besifloxacin analogs) or aromatic substituents in other quinolones. Cyclopropyl groups are common in clinical fluoroquinolones (e.g., ciprofloxacin) due to enhanced bacterial uptake and reduced toxicity . Ethyl substituents may offer intermediate lipophilicity, balancing solubility and membrane permeability.

Halogenation Patterns: Chlorine at position 6 (target compound) vs. fluorine (e.g., 6-fluoro in ) impacts electronic properties and target binding. Fluorine enhances DNA gyrase inhibition in fluoroquinolones, but chlorine may confer unique kinase-inhibitory effects, as seen in Compound 3.7 . Bromine or sulfonic acid groups at position 8 () are less common and typically explored for specialized applications (e.g., protein-binding studies).

Antibacterial Activity: Piperazine or aminoazepane substituents at position 7 (e.g., ) correlate with enhanced Gram-positive activity. The target compound lacks such groups, suggesting a narrower spectrum unless modified .

Kinase Inhibition: Trichloro and dichloro derivatives () exhibit nanomolar inhibition of CK2 kinase, highlighting the role of multiple halogens in kinase selectivity.

Biological Activity

6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CEQ) is a quinoline derivative that has garnered attention due to its potential biological activities. This compound is notable for its structural similarities to other biologically active compounds, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of CEQ, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

- IUPAC Name : this compound

- Molecular Formula : C12H10ClNO3

- Molecular Weight : 251.67 g/mol

- Melting Point : 226–227 °C

Research indicates that CEQ exhibits significant antiviral activity, particularly against HIV. A study demonstrated that CEQ inhibits HIV replication by targeting the reverse transcriptase enzyme. The effective concentration (EC50) for inhibiting HIV in peripheral blood mononuclear cells (PBMCs) was found to be approximately 1.5 µM, with a selective index of 1134, indicating a strong therapeutic window .

Kinetic assays revealed that CEQ inhibits reverse transcriptase in a dose-dependent manner, with an inhibition constant (K_I) of about 0.5 µM . Importantly, CEQ showed low cross-resistance with existing non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting its potential as a novel antiretroviral agent.

Anticancer Activity

The anticancer properties of CEQ have also been explored. In vitro studies have shown that derivatives of quinoline compounds, including CEQ, exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, SAR studies indicate that modifications to the quinoline structure can enhance or reduce anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CEQ | HeLa | 0.126 |

| CEQ | SMMC-7721 | 0.071 |

| CEQ | K562 | 0.164 |

These results demonstrate that certain structural modifications can significantly impact the efficacy of quinoline derivatives against cancer cells.

Structure-Activity Relationship (SAR)

The SAR of quinoline derivatives indicates that electron-donating groups at specific positions on the aromatic ring enhance biological activity. For example:

- Electron-releasing groups at R1 and R2 positions increase activity.

- Electron-withdrawing groups , such as halogens at R3, tend to decrease activity.

This relationship has been pivotal in guiding the design of new derivatives aimed at improving therapeutic efficacy against both viral infections and cancer .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of CEQ:

- Antiviral Activity : A study confirmed that CEQ effectively inhibits HIV replication in PBMCs and macrophages, supporting its potential as an antiretroviral drug candidate .

- Cytotoxic Effects on Cancer Cells : Research has shown that CEQ and its derivatives can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Combination Therapy Potential : CEQ has been evaluated for synergistic effects when combined with other antiretroviral drugs like AZT and nevirapine, suggesting it may enhance treatment regimens for HIV patients .

Q & A

Q. What are the optimal synthetic routes for preparing 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how can purity be ensured?

The compound is typically synthesized via cyclocondensation of ethyl 3-chloro-4-ethylamino-2-fluorobenzoate with diethyl ethoxymethylenemalonate, followed by hydrolysis under acidic conditions to yield the carboxylic acid moiety. Key intermediates (e.g., ethyl ester derivatives) are purified via recrystallization in ethanol/water mixtures, with purity confirmed by HPLC (>98%) and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR : H and C NMR confirm substituent positions (e.g., ethyl at N1, chloro at C6).

- IR : Peaks at 1720–1680 cm indicate carbonyl groups (C4=O and C3-COOH).

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 283.0345). X-ray crystallography (for analogs) validates planar quinoline core and hydrogen-bonding patterns .

Q. What are the critical physicochemical properties influencing its solubility and stability?

- Solubility : Poor aqueous solubility (logP ~1.8) due to the planar aromatic core; improves in DMSO or alkaline buffers (pH >8).

- pKa : Carboxylic acid group has pKa ~3.5; enolic -OH at C4 contributes to pH-dependent tautomerism. Stability studies under UV light show degradation <5% over 24 hours .

Advanced Research Questions

Q. How do structural modifications at the 7-position impact antibacterial activity in quinolone derivatives?

Substituents at C7 (e.g., piperazinyl, thiazolidinyl) enhance Gram-negative activity by improving DNA gyrase binding. For example:

Q. What mechanistic insights explain its inhibition of bacterial DNA gyrase?

The compound chelates Mg ions in the gyrase-DNA complex, stabilizing the enzyme-DNA cleavage intermediate. Mutagenesis studies identify key interactions:

Q. How can conflicting data on cytotoxicity in mammalian cell models be resolved?

Discrepancies in IC values (e.g., 10 µM vs. 50 µM in HepG2 cells) may arise from assay conditions (e.g., serum protein binding). Standardize protocols:

- Use serum-free media for in vitro assays.

- Validate via comparative studies with levofloxacin as a control .

Q. What strategies improve metabolic stability without compromising potency?

Q. Can cocrystallization with coformers enhance bioavailability?

Cocrystals with 4-carboxybenzoate (1:1 molar ratio) improve aqueous solubility by 5-fold via hydrogen-bond networks (O–H···O and N–H···O interactions). PXRD and DSC confirm lattice stability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.